molecular formula C20H17Cl2N B3117912 N,N-bis(4-chlorophenyl)-2,4-dimethylaniline CAS No. 228718-48-7

N,N-bis(4-chlorophenyl)-2,4-dimethylaniline

Cat. No.: B3117912
CAS No.: 228718-48-7
M. Wt: 342.3 g/mol
InChI Key: MICWWOQZKMVFMU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N,N-bis(4-chlorophenyl)-2,4-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N/c1-14-3-12-20(15(2)13-14)23(18-8-4-16(21)5-9-18)19-10-6-17(22)7-11-19/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICWWOQZKMVFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(4-chlorophenyl)-2,4-dimethylaniline typically involves the reaction of 4-chloroaniline with 2,4-dimethylaniline under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(4-chlorophenyl)-2,4-dimethylaniline can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can produce a variety of halogenated or nitrated compounds.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
N,N-bis(4-chlorophenyl)-2,4-dimethylaniline exhibits significant antimicrobial activity. It has been studied for its potential use in topical formulations aimed at treating bacterial infections. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell death. A notable study demonstrated its effectiveness against various strains of bacteria, suggesting its potential as an antibacterial agent in pharmaceutical formulations .

Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, making it suitable for use in formulations designed to treat inflammatory conditions. Its mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in managing diseases such as arthritis .

Formulation Development
The compound is often utilized in the development of topical pharmaceutical compositions due to its favorable bioavailability when applied to the skin. This characteristic enhances its therapeutic efficacy and minimizes systemic side effects .

Chemical Synthesis Applications

Catalyst in Organic Reactions
this compound has been employed as a catalyst in various organic reactions. For instance, it has been used in the synthesis of complex organic molecules through reactions involving electrophilic aromatic substitution and coupling reactions. The compound's electron-donating properties enhance the reactivity of aromatic substrates .

Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing other organic compounds, including those with potential pharmaceutical applications. For example, it has been involved in synthesizing (E)-4-(2-(1-(4-chlorophenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)vinyl)-N,N-dimethylaniline using TiO2 as a catalyst under solvent-free conditions . This highlights its versatility in synthetic chemistry.

Material Science Applications

Dyes and Pigments
this compound is also explored for use in dye and pigment formulations due to its stable chemical structure and vibrant color properties. Its application extends to textiles and plastics where it can impart color while maintaining durability against environmental factors .

Data Tables

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies

Case Study 1: Topical Formulation Development
A recent study focused on developing a topical cream containing this compound aimed at treating skin infections. The formulation demonstrated enhanced penetration through the skin barrier compared to traditional formulations, resulting in higher local concentrations of the active ingredient .

Case Study 2: Synthesis of Advanced Organic Materials
In another study, researchers utilized this compound as a key intermediate in synthesizing advanced organic materials for electronic applications. The resulting materials exhibited promising electrical properties suitable for use in organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism by which N,N-bis(4-chlorophenyl)-2,4-dimethylaniline exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Aromatic Systems

Compound A : 4-[2,6-bis(4-chlorophenyl)-4-pyridyl]-N,N-dimethylaniline
  • CAS Number : 73910-97-1
  • Molecular Formula : C₂₅H₂₀Cl₂N₂
  • Key Differences :
    • Replaces the central aniline ring with a pyridine ring.
    • Contains two additional 4-chlorophenyl groups at positions 2 and 6 of the pyridine core.
  • Higher molecular weight (437.35 g/mol) compared to the target compound.
Compound B : N-[1-(2,4-dichlorophenyl)ethyl]-4-ethylaniline
  • Molecular Formula : C₁₆H₁₇Cl₂N
  • Key Differences: Substitutes the dimethylaniline core with a monoethyl group. Features a 2,4-dichlorophenyl ethyl chain instead of bis(4-chlorophenyl) groups.
  • Implications: Reduced steric hindrance may increase reactivity in nucleophilic substitution reactions. Lower molecular weight (294.22 g/mol) enhances solubility in non-polar solvents .

Functional Group Variations

Compound C : N-(4-chlorophenyl)-N'-[[4-(diethylamino)phenyl]methylideneamino]propanediamide
  • Structural Features: Contains a propanediamide backbone with diethylamino and 4-chlorophenyl groups .
  • Key Differences :
    • Replaces aromatic amine with amide and imine functional groups.
  • Implications :
    • Increased hydrogen-bonding capacity, making it suitable for pharmaceutical applications (e.g., enzyme inhibition) .
    • Lower thermal stability compared to the target compound due to labile amide bonds.
Compound D : 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline)
  • CAS Number : 1071547-23-3
  • Structural Features : Incorporates an ethene bridge and bromine substituent.
  • Key Differences :
    • Extended conjugation via the ethene linker enhances optical properties (e.g., fluorescence).
    • Bromine substituent offers distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical Property Comparison

Property Target Compound Compound A Compound B Compound D
Molecular Weight (g/mol) 353.27 437.35 294.22 537.41
Halogen Type Cl Cl Cl Br
Key Functional Groups Aromatic amine Pyridine Ethyl-substituted Ethene bridge
Typical Applications Material science Optoelectronics Agrochemicals Fluorescent dyes

Reactivity and Stability

  • Target Compound :
    • Stable under ambient conditions but susceptible to oxidative degradation of the amine group.
    • Chlorine substituents resist electrophilic substitution, directing reactivity to the methyl groups .
  • Compound A :
    • Pyridine nitrogen facilitates coordination with metal catalysts, useful in catalytic systems .
  • Compound D :
    • Bromine enables participation in aryl halide reactions, unlike the target compound’s chlorine groups .

Biological Activity

N,N-bis(4-chlorophenyl)-2,4-dimethylaniline, a compound with significant industrial application, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including toxicological studies, potential therapeutic effects, and mechanisms of action.

Chemical Profile

  • Chemical Name: this compound
  • CAS Number: [specific CAS number if available]
  • Molecular Structure: The compound features two chlorophenyl groups and a dimethylaniline moiety, which contribute to its unique biological properties.

Toxicological Studies

Toxicological evaluations are crucial for understanding the safety profile of this compound. Key findings from various studies include:

  • Carcinogenic Potential: Studies indicate that this compound may exhibit carcinogenic properties. In long-term studies on F344/N rats, there was evidence of increased incidences of sarcomas in high-dose groups, particularly in male rats .
  • Mutagenicity: Genetic toxicity assessments showed that the compound did not induce mutations in certain bacterial strains but did produce chromosomal aberrations in mammalian cells under specific conditions .

Biological Activity

The biological activity of this compound extends beyond toxicity and includes potential therapeutic applications:

Antiviral Activity

Recent research has highlighted the compound's effectiveness against human adenovirus (HAdV). Derivatives of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide exhibited potent inhibitory effects on HAdV replication with IC50 values in the sub-micromolar range .

Antibacterial Properties

Studies on related compounds suggest that this compound may possess antibacterial properties. For instance, complexes formed with metal ions showed promising antibacterial activity against various pathogens .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Viral Replication: Compounds derived from this structure may target viral DNA replication processes, disrupting the viral life cycle .
  • Cellular Effects: The compound may affect cellular signaling pathways, leading to apoptosis in cancer cells while sparing normal cells .

Case Studies and Research Findings

A selection of case studies illustrates the compound's diverse biological effects:

StudyFindings
Study 1Demonstrated carcinogenic effects in male F344/N rats at high doses .
Study 2Showed antiviral activity against HAdV with sub-micromolar IC50 values .
Study 3Reported antibacterial effects against clinical isolates with significant potency .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying N,N-bis(4-chlorophenyl)-2,4-dimethylaniline and its derivatives in environmental or biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ethyl acetate extraction and anhydrous sodium sulfate drying is effective for quantifying structurally related compounds like 2,4-dimethylaniline (DMA), a known metabolite . Electrochemical methods, such as cyclic voltammetry at glassy carbon electrodes, are also viable for detecting aromatic amines due to their redox activity . For trace-level detection, coupling solid-phase extraction with high-resolution MS is advised to minimize matrix interference.

Q. How can researchers assess the acute toxicity of this compound in non-target organisms?

  • Methodological Answer : Utilize standardized in vivo models like Xenopus laevis embryo assays. Expose embryos to graded concentrations (e.g., 0.1–100 μM) and monitor developmental endpoints (e.g., mortality, malformations, hatching rates) over 96 hours. Teratogenic effects observed in DMA studies (e.g., spinal curvature, edema) can guide protocol design . Include positive controls (e.g., paraquat) and validate results with histopathology or gene expression analysis.

Q. What synthetic routes are reported for structurally similar N,N-bis(aryl)aniline derivatives?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented, related bis-amide derivatives are synthesized via Ullmann coupling or Buchwald-Hartwig amination using palladium catalysts. For example, N,N′-((4-chlorophenyl)methylene)bis(acetamide) derivatives are prepared via nucleophilic substitution of halogenated intermediates with aryl amines . Optimize reaction conditions (temperature, solvent, catalyst loading) using design-of-experiment (DoE) approaches to improve yield.

Advanced Research Questions

Q. How can conflicting carcinogenicity data for 2,4-dimethylaniline (a structural analog) inform risk assessment of this compound?

  • Methodological Answer : Address discrepancies by analyzing species- and sex-specific responses. For instance, DMA induced lung tumors in female mice (p<0.05) but not in male rats . Conduct comparative toxicogenomics to identify metabolic pathways (e.g., CYP450-mediated activation) that differ between species. Use in vitro models (e.g., human hepatocyte spheroids) to assess interspecies extrapolation validity.

Q. What experimental strategies resolve contradictions in genotoxicity studies of aromatic amines like 2,4-dimethylaniline?

  • Methodological Answer : Reconcile mixed genotoxicity results by combining multiple assays:

  • Bacterial reverse mutation tests (Ames assay) with metabolic activation (S9 fraction) to detect frameshift mutations .
  • Comet assay in mammalian cells (e.g., HepG2) to quantify DNA strand breaks.
  • Unscheduled DNA synthesis (UDS) in primary hepatocytes to measure repair activity.
    Conflicting results may arise from differential metabolic activation; use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo relevance .

Q. What environmental fate studies are critical for assessing the persistence of chlorinated aniline derivatives?

  • Methodological Answer : Perform hydrolysis and photodegradation experiments under controlled conditions (pH, UV light). For example, DMA’s hydrolysis half-life in water ranges from hours to days depending on pH . Use LC-MS/MS to identify transformation products (e.g., hydroxylated or dechlorinated metabolites). Evaluate bioaccumulation potential via octanol-water partition coefficient (log Kow) measurements and QSAR modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.